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Compound of Interest

Compound Name: Tetrasodium disuccinoyl cystine

CAS No.: 184830-08-8

Cat. No.: B12747316

Get Quote

Introduction: Unveiling the Molecular Identity of a
Specialty Chemical
Tetrasodium disuccinoyl cystine is a synthetic derivative of the amino acid L-cystine, notable

for its use as a hair and nail conditioning agent in the cosmetics industry[1][2][3][4]. Its

structure, featuring two succinoyl groups linked to the amine termini of cystine via amide bonds,

presents a unique analytical challenge. The molecule combines several key chemical features:

two disulfide-linked amino acids, four carboxylic acid groups (present as sodium salts), and two

amide linkages.

Mass spectrometry, particularly with electrospray ionization (ESI) and tandem capabilities

(MS/MS), is the definitive technique for confirming the identity, purity, and structure of such

molecules. This application note provides a comprehensive guide to the analysis of

Tetrasodium disuccinoyl cystine, detailing a robust protocol and elucidating its characteristic

fragmentation pathways. Understanding these pathways is crucial for unambiguous structural
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confirmation and for the identification of related impurities or degradants in quality control and

research settings.

Molecular Structure and Ionization Strategy
Chemical Properties

Molecular Formula: C₁₄H₁₆N₂Na₄O₁₀S₂[5]

Molecular Weight: 528.4 g/mol [5][6]

Structure: A symmetrical molecule consisting of a cystine core N,N'-acylated with succinic

acid.

The presence of four carboxylate groups makes this molecule highly polar and ideally suited for

analysis by electrospray ionization (ESI). Given these acidic functionalities, negative ion mode

ESI is the most logical and effective approach. In solution, the molecule exists as a polyanion,

and in the gas phase, we expect to observe multiply charged species, primarily the fully

deprotonated anion [M-4Na+H]³⁻ and related ions. The succinoyl modification dramatically

alters the charge state of the lysine, changing it from a potential positive charge to a negative

charge at neutral pH, a phenomenon also observed in succinylated proteins[7][8].

Experimental Protocol: From Sample to Spectrum
This protocol is designed for a high-resolution tandem mass spectrometer, such as a

Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Materials and Reagents
Analyte: Tetrasodium disuccinoyl cystine

Solvents: LC-MS grade water, acetonitrile, and methanol

Acid Modifier: Formic acid (LC-MS grade)

Base Modifier: Ammonium hydroxide (LC-MS grade)

Sample Preparation
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The goal is to prepare a dilute solution suitable for direct infusion or LC-MS analysis, ensuring

complete dissolution and optimal ionization.

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Tetrasodium disuccinoyl cystine
and dissolve it in 1.0 mL of LC-MS grade water.

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a suitable

solvent mixture. For negative ion mode, a typical starting point is 50:50 (v/v)

acetonitrile:water. For direct infusion, this solution can be used directly.

Mass Spectrometer Configuration
The following parameters provide a robust starting point and should be optimized for the

specific instrument in use.
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Parameter Recommended Setting Rationale

Ionization Mode Negative Electrospray (ESI-)

The molecule has four acidic

protons, making it ideal for

forming negative ions.

Capillary Voltage 3.0 – 4.0 kV
Optimizes spray stability and

ion generation.

Source Temp. 120 – 150 °C

Ensures efficient desolvation

without inducing thermal

degradation.

Desolvation Temp. 350 – 450 °C

Facilitates complete solvent

evaporation from the ESI

droplets.

Cone/Nozzle Voltage 20 – 40 V

A mild voltage to promote ion

transmission without causing

in-source fragmentation.

Full Scan MS Range m/z 100 – 1000

Covers the expected precursor

ions and their primary

fragments.

MS/MS Activation
Collision-Induced Dissociation

(CID)

The most common and

accessible method for

fragmentation.

Collision Energy Ramped (e.g., 10-40 eV)

Allows for the observation of

both low-energy (stable) and

high-energy (less stable)

fragments in a single

experiment.

Predicted Fragmentation Pathways
The fragmentation of Tetrasodium disuccinoyl cystine is governed by the chemistry of its

three main components: the succinoyl groups, the amide linkages, and the central disulfide
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bond. While disulfide bonds are notoriously stable under typical CID conditions[9][10], the

amide bonds and carboxyl groups provide sites for predictable cleavage.

Precursor Ion Selection
The fully sodiated molecule has a mass of 528.4 Da. In negative ESI mode, sodium ions are

replaced by protons. The most likely high-abundance precursor ion will be the fully

deprotonated species, [M-4Na+H]³⁻, with a calculated m/z of 145.33. Another likely species is

[M-4Na+2H]²⁻ at m/z218.49. For MS/MS experiments, isolating the most intense and cleanest

precursor ion is recommended.

Key Fragmentation Channels (Negative Ion Mode)
The following diagram and table outline the most probable fragmentation pathways initiated by

CID.
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Precursor Ion

Primary Fragments

Secondary Fragments

[M-4Na+2H]²⁻
m/z 218.49

Loss of Succinimide
m/z 168.99 (²⁻)

 -99 Da 
(C₄H₅NO₂)

Amide Bond Cleavage
m/z 321.01 (¹⁻)

 b/y-type ion 

Loss of CO₂

m/z 196.50 (²⁻)

 -44 Da 
(CO₂)

S-S Bond Cleavage
(from frag2)

m/z 177.98 (¹⁻)

 Homolytic/Heterolytic
Cleavage 

Further CO₂ Loss
(from frag3)

m/z 174.50 (²⁻)

 -44 Da 
(CO₂)

Click to download full resolution via product page

Caption: Proposed CID fragmentation pathways for Tetrasodium disuccinoyl cystine.

Summary of Predicted Ions
The table below summarizes the key expected ions in the MS and MS/MS spectra.

Fragmentation of dicarboxylic acids often proceeds via losses of water and carbon dioxide[11].

Amide bond cleavage and losses related to the succinoyl group are also anticipated, mirroring

fragmentation seen in succinylated peptides[12].
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Ion Description
Proposed Structure
/ Loss

Charge State Calculated m/z

Precursor Ion [C₁₄H₁₈N₂O₁₀S₂]²⁻ 2- 218.49

Precursor Ion [C₁₄H₁₇N₂O₁₀S₂]³⁻ 3- 145.33

Fragment 1
Decarboxylation (-

CO₂)
2- 196.50

Fragment 2
Amide Bond Cleavage

(b/y type)
1- 321.01

Fragment 3
Loss of Succinimide (-

C₄H₅NO₂)
2- 168.99

Fragment 4
Symmetrical Disulfide

Cleavage
1- 218.00

Fragment 5
Fragment 2 +

Decarboxylation
1- 277.02

Fragment 6
Cysteine-Succinate

Fragment
1- 177.98

Note: The m/z values are calculated for monoisotopic masses and may vary slightly based on

instrument calibration and resolution.

Data Interpretation and Conclusion
High-resolution mass spectrometry is indispensable for confirming the product identity. The

accurate mass of the precursor ion should match the theoretical value within a narrow

tolerance (e.g., < 5 ppm). The subsequent MS/MS spectrum provides the definitive structural

fingerprint. The presence of fragments corresponding to decarboxylation, amide bond

cleavage, and potentially the challenging disulfide bond cleavage confirms the connectivity of

the molecule.

This application note provides a foundational method for the ESI-MS/MS analysis of

Tetrasodium disuccinoyl cystine. By leveraging negative ion mode and CID, researchers can

confidently confirm the structure of this specialty chemical. The fragmentation patterns detailed
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herein serve as a reference for quality control, stability studies, and further research into related

compounds. While CID is effective for most of the structure, specialized techniques like

Ultraviolet Photodissociation (UVPD) could be explored for more direct and selective cleavage

of the disulfide bond if required[13].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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